ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE
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Overview
Description
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple fluorine atoms, making it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, Suzuki–Miyaura coupling typically uses palladium catalysts and boron reagents under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in various biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE include:
- ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
- Other fluorinated aromatic compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity.
Properties
IUPAC Name |
ethyl 2-[4-[chloro(difluoro)methoxy]anilino]-3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF6N2O4/c1-2-31-16(30)17(18(22,23)24,28-15(29)11-3-5-12(21)6-4-11)27-13-7-9-14(10-8-13)32-19(20,25)26/h3-10,27H,2H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMDOJNSWPAZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)Cl)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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